

Technical Guide: N-Nitrosodibenzylamine-d4 for Research and Pharmaceutical Analysis

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Compound of Interest		
Compound Name:	N-Nitrosodibenzylamine-d4	
Cat. No.:	B133538	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Nitrosodibenzylamine-d4**, a critical reference material for the accurate detection and quantification of nitrosamine impurities in pharmaceutical products and research applications. This document outlines supplier information, purchasing details, and a comprehensive, representative experimental protocol for its use in analytical testing.

Introduction to N-Nitrosodibenzylamine-d4

N-Nitrosodibenzylamine-d4 is the deuterated form of N-Nitrosodibenzylamine, a member of the nitrosamine class of compounds. Nitrosamines are a class of chemical compounds that have been identified as probable human carcinogens. Their presence in pharmaceutical products is a significant concern for regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the United States Pharmacopeia (USP).

The use of isotopically labeled internal standards, such as **N-Nitrosodibenzylamine-d4**, is essential for the development of robust and accurate analytical methods to detect and quantify these impurities at trace levels. The deuterium labeling provides a distinct mass spectrometric signature, allowing it to be differentiated from the non-labeled analyte while behaving chemically similarly during sample preparation and analysis. This ensures high precision and accuracy in analytical measurements.



Supplier and Purchasing Information

N-Nitrosodibenzylamine-d4 is available from several specialized chemical suppliers. The following table summarizes key purchasing information from a selection of vendors. Purity and available quantities may vary, and it is recommended to request a certificate of analysis (CoA) from the supplier for detailed quality control specifications.

Supplier	CAS Number	Molecular Formula	Catalog Number (Example)
Pharmaffiliates	20002-23-7	C14H10D4N2O	PA STI 068490[1]
Simson Pharma Limited	20002-23-7	C14H10D4N2O	N440053[2]
Aquigen Bio Sciences	20002-23-7	C14H10D4N2O	AQ-N011551[3]
LGC Standards	20002-23-7	C14D4H10N2O	TRC-N525453[4]
Santa Cruz Biotechnology	20002-23-7	C14H10D4N2O	sc-213197
Forenap	Not Specified	Not Specified	Not Specified[5]

Experimental Protocol: Quantification of Nitrosamine Impurities using LC-MS/MS

This section provides a detailed, representative experimental protocol for the quantification of nitrosamine impurities in a drug substance or product using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). **N-Nitrosodibenzylamine-d4** is used as an internal standard to ensure accuracy and precision. This protocol is based on guidelines provided by the USP and other regulatory bodies for the analysis of nitrosamines.[1][2][3][4][5][6]

Materials and Reagents

- Reference Standards: N-Nitrosodibenzylamine and other relevant nitrosamine standards.
- Internal Standard: N-Nitrosodibenzylamine-d4.



- Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.
- Additives: Formic acid (LC-MS grade).
- Sample Matrix: Drug substance or drug product to be tested.

Instrumentation

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization ESI or Atmospheric Pressure Chemical Ionization APCI).

Standard and Sample Preparation

- Internal Standard Stock Solution: Prepare a stock solution of **N-Nitrosodibenzylamine-d4** in methanol at a concentration of $1 \mu g/mL$.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target nitrosamine analytes into a blank matrix (a sample of the drug product known to be free of nitrosamines). Add a fixed concentration of the N-Nitrosodibenzylamine-d4 internal standard to each calibration standard.
- Sample Preparation:
 - Accurately weigh a known amount of the drug substance or product.
 - Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of methanol and water).
 - Spike the sample with the N-Nitrosodibenzylamine-d4 internal standard solution to a final concentration consistent with the calibration standards.
 - Vortex and sonicate the sample to ensure complete dissolution.
 - Centrifuge the sample to pellet any undissolved excipients.



• Transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Method Parameters

The following are typical starting parameters that should be optimized for the specific analytes and matrix.

- LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol/acetonitrile (50:50, v/v).
- Gradient Elution: A suitable gradient to separate the target analytes from the matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- · Ionization Mode: Positive ESI or APCI.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for each nitrosamine and the internal standard must be determined and optimized.

Data Analysis and Quantification

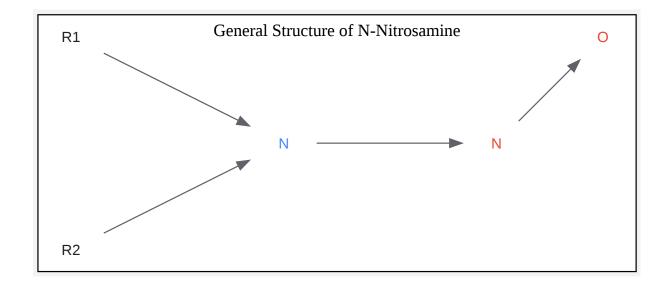
- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for each calibration standard.
- Perform a linear regression analysis of the calibration curve.
- Determine the concentration of the nitrosamine impurity in the test sample by interpolating its
 peak area ratio from the calibration curve.



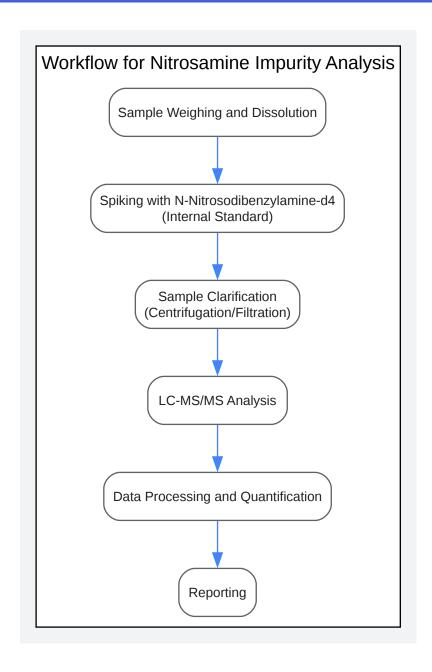
• Calculate the final concentration of the impurity in the original drug substance or product, taking into account the initial sample weight and dilution factors.

Visualizations General Structure of N-Nitrosamines









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